Basic Brown 1 Basic Brown 1 C.i. basic brown 1 is an odorless dark purple to blackish-brown powder. (NTP, 1992)
Basic brown 1 is a bis(azo) compound that is 1,1'-(1,3-phenylene)bis(diazene) in which both azene hydrogens are replaced by 2,4-diaminophenyl groups. A metachromatic dye which stains acid mucins yellow. It is also a constituent of Papanicolaou's EA solutions, used for cervical, and other smears. Its dihydrochloride salt is also a biological dye known as Bismark brown Y. It has a role as a fluorochrome and a histological dye. It is a bis(azo) compound, a member of azobenzenes, a tetramine and a substituted aniline.
Brand Name: Vulcanchem
CAS No.: 10114-58-6
VCID: VC21007700
InChI: InChI=1S/C18H18N8.ClH/c19-11-4-6-17(15(21)8-11)25-23-13-2-1-3-14(10-13)24-26-18-7-5-12(20)9-16(18)22;/h1-10H,19-22H2;1H
SMILES: C1=CC(=CC(=C1)N=NC2=C(C=C(C=C2)N)N)N=NC3=C(C=C(C=C3)N)N.Cl.Cl
Molecular Formula: C18H19ClN8
Molecular Weight: 382.8 g/mol

Basic Brown 1

CAS No.: 10114-58-6

Cat. No.: VC21007700

Molecular Formula: C18H19ClN8

Molecular Weight: 382.8 g/mol

* For research use only. Not for human or veterinary use.

Basic Brown 1 - 10114-58-6

Specification

Description C.i. basic brown 1 is an odorless dark purple to blackish-brown powder. (NTP, 1992)
Basic brown 1 is a bis(azo) compound that is 1,1'-(1,3-phenylene)bis(diazene) in which both azene hydrogens are replaced by 2,4-diaminophenyl groups. A metachromatic dye which stains acid mucins yellow. It is also a constituent of Papanicolaou's EA solutions, used for cervical, and other smears. Its dihydrochloride salt is also a biological dye known as Bismark brown Y. It has a role as a fluorochrome and a histological dye. It is a bis(azo) compound, a member of azobenzenes, a tetramine and a substituted aniline.
CAS No. 10114-58-6
Molecular Formula C18H19ClN8
Molecular Weight 382.8 g/mol
IUPAC Name 4-[[3-[(2,4-diaminophenyl)diazenyl]phenyl]diazenyl]benzene-1,3-diamine;hydrochloride
Standard InChI InChI=1S/C18H18N8.ClH/c19-11-4-6-17(15(21)8-11)25-23-13-2-1-3-14(10-13)24-26-18-7-5-12(20)9-16(18)22;/h1-10H,19-22H2;1H
Standard InChI Key IJCBLCFNQRHWND-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)N=NC2=C(C=C(C=C2)N)N)N=NC3=C(C=C(C=C3)N)N.Cl.Cl
Canonical SMILES C1=CC(=CC(=C1)N=NC2=C(C=C(C=C2)N)N)N=NC3=C(C=C(C=C3)N)N.Cl
Melting Point Starts decomposing at approximately 428° F (NTP, 1992)

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